molecular formula C13H18N2O2 B3358192 N-Cyclohexylmethyl-p-nitroaniline CAS No. 77755-79-4

N-Cyclohexylmethyl-p-nitroaniline

Cat. No.: B3358192
CAS No.: 77755-79-4
M. Wt: 234.29 g/mol
InChI Key: GPNSPRXIQQWPAE-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines and Nitrobenzenes in Contemporary Organic Chemistry Research

Substituted anilines and nitrobenzenes are foundational classes of organic compounds that serve as crucial building blocks and intermediates in a wide array of chemical syntheses. Their significance stems from their versatile reactivity and the diverse functionalities they can introduce into larger molecules.

Substituted anilines, which are derivatives of aniline (B41778) modified with various functional groups, are pivotal starting materials in the synthesis of numerous commercially important products. wisdomlib.org These include pharmaceuticals, agrochemicals, dyes, and polymers. wisdomlib.orgacs.org For instance, variations such as o-, m-, and p-nitroanilines are specifically used in the synthesis of ketimines, N-phenyl nicotinamide (B372718) derivatives, cinnoline (B1195905) derivatives, benzothiazole (B30560) derivatives, and heterocyclic azo dyes. wisdomlib.org The amino group in substituted anilines can be readily modified, allowing for the construction of complex molecular architectures.

Similarly, nitrobenzenes are integral to organic synthesis, primarily as precursors to anilines through reduction of the nitro group. acs.orgnih.gov The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents to the meta position. rsc.orgresearchgate.net This property is strategically employed in multi-step syntheses to control the regioselectivity of reactions. rsc.org The reduction of nitroarenes to the corresponding anilines is a fundamental transformation, with numerous methods developed to achieve this conversion with high yield and selectivity. nih.govorganic-chemistry.org

The study of both substituted anilines and nitrobenzenes continues to be an active area of research, with a focus on developing more efficient, selective, and environmentally benign synthetic methodologies. acs.orgnih.gov This includes the exploration of novel catalysts for C-N bond formation and reduction reactions, as well as understanding the intricate electronic effects of substituents on reactivity. rsc.orgacs.org

Structural Attributes of N-Cyclohexylmethyl-p-nitroaniline Driving Academic Inquiry

The specific molecular architecture of this compound presents several features that make it a compound of interest for scientific investigation. These attributes arise from the unique combination of a p-nitroaniline moiety and a cyclohexylmethyl group attached to the nitrogen atom.

The p-nitroaniline portion of the molecule contains two key functional groups on a benzene (B151609) ring: an amino group (-NH-) and a nitro group (-NO2) in a para arrangement. The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.net This significantly affects the electronic properties of the aromatic ring and the attached amino group. The electron density of the aniline nitrogen is delocalized into the nitro-substituted ring, which influences its basicity and nucleophilicity.

The cyclohexylmethyl group introduces a bulky, non-planar, and aliphatic substituent to the nitrogen atom. This steric hindrance around the nitrogen can influence the molecule's reactivity, conformational preferences, and intermolecular interactions. The flexibility of the cyclohexyl ring and the methylene (B1212753) spacer allows for various spatial arrangements, which can be significant in the context of crystal packing and receptor binding studies.

The interplay between the electronic effects of the p-nitrophenyl group and the steric demands of the cyclohexylmethyl group makes this compound a valuable substrate for studying structure-property relationships. Research on this compound can provide insights into how these combined features affect its chemical reactivity, spectroscopic properties, and potential applications in materials science or medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number77755-79-4 chemicalbook.comchemicalbook.com
Molecular FormulaC13H18N2O2 chemicalbook.com
Molecular Weight234.29 g/mol chemicalbook.com

Historical Development of Aromatic Nitro-Amine Chemistry and Alkylation Strategies

The chemistry of aromatic nitro compounds dates back to the 19th century and has evolved in parallel with the broader field of organic chemistry. nih.gov The synthesis of aromatic amines from nitro compounds through reduction is a foundational reaction, with early methods relying on reagents like iron or tin in acidic media. surendranatheveningcollege.comgoogle.com Over time, catalytic hydrogenation using metals such as platinum, palladium, or nickel became a more efficient and widely used technique. organic-chemistry.orggoogle.com

The direct alkylation of aromatic amines, a key transformation for synthesizing N-substituted anilines, has also seen significant advancements. Traditional methods often involved the use of alkyl halides, which can lead to the formation of byproducts and are not always environmentally friendly. acs.org The development of alternative alkylation strategies has been a major focus of research.

One of the most important modern approaches is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This method utilizes alcohols as alkylating agents in the presence of a metal catalyst, typically based on ruthenium or iridium. nih.govacs.org The reaction proceeds through the temporary dehydrogenation of the alcohol to form an aldehyde or ketone, which then condenses with the amine to form an imine. The resulting metal hydride then reduces the imine to the N-alkylated amine, with water being the only byproduct. nih.gov This atom-efficient process avoids the need for stoichiometric activating or leaving groups.

Another important strategy is reductive amination (also known as reductive alkylation), which involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. youtube.com This method is one of the most common and practical ways to alkylate amines. youtube.com Various reducing agents can be employed, and the reaction conditions can often be tuned to achieve high selectivity. youtube.comtaylorfrancis.com

The continuous development of new catalysts and reaction conditions for the N-alkylation of aromatic amines and the reduction of nitroarenes has expanded the synthetic chemist's toolbox, enabling the preparation of a vast array of complex molecules with greater efficiency and selectivity. organic-chemistry.orgacs.org

Overview of Research Paradigms and Challenges for this compound

Research involving this compound likely falls into several key paradigms within organic chemistry, driven by its specific structural features.

A primary area of investigation would be its synthesis . The preparation of this compound would likely involve the N-alkylation of p-nitroaniline with a cyclohexylmethyl halide or the reductive amination of p-nitroaniline with cyclohexanecarboxaldehyde. Research in this area might focus on optimizing reaction conditions, exploring different catalytic systems for the alkylation step, and developing more sustainable and efficient synthetic routes.

Another significant research paradigm is the study of its chemical reactivity . The presence of the electron-withdrawing nitro group and the secondary amine functionality makes it a versatile substrate for further chemical transformations. For example, the nitro group can be reduced to an amino group, opening up avenues for the synthesis of N,N'-disubstituted p-phenylenediamines. The aromatic ring itself can undergo further substitution reactions, although the strong deactivating effect of the nitro group would need to be considered.

The physicochemical properties of this compound are also a likely subject of academic inquiry. This includes studies of its spectroscopic characteristics (NMR, IR, UV-Vis), its solid-state structure through X-ray crystallography, and its electronic properties through computational methods. Understanding these properties is crucial for predicting its behavior and potential applications.

A significant challenge in the synthesis and purification of this compound can be the potential for side reactions. In reductive alkylation, for instance, side reactions such as the reduction of the ketone to an alcohol or hydrogenation of the aromatic ring can occur. taylorfrancis.com In the case of N-alkylation with alkyl halides, over-alkylation to form a tertiary amine is a possible complication. Therefore, achieving high selectivity for the desired mono-alkylated product is a key research objective.

Furthermore, the presence of both a nitro group and an amine in the same molecule presents a challenge for certain reactions, as one group may interfere with transformations targeting the other. For instance, harsh reducing agents used to reduce the nitro group might also affect other parts of the molecule. Developing chemoselective methods to modify one functional group while leaving the other intact is a common theme in this area of chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclohexylmethyl)-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNSPRXIQQWPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475176
Record name N-Cyclohexylmethyl-p-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77755-79-4
Record name N-Cyclohexylmethyl-p-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Spectroscopic Characterization of N Cyclohexylmethyl P Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Cyclohexylmethyl-p-nitroaniline

NMR spectroscopy is a powerful method for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of this compound provides a detailed map of the different proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the p-nitroaniline moiety and the aliphatic protons of the cyclohexylmethyl group.

The aromatic region is expected to show two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The electron-withdrawing nature of the nitro group (NO₂) and the electron-donating nature of the secondary amine group (-NH-) significantly influence the chemical shifts of the aromatic protons. The protons ortho to the nitro group are expected to be deshielded and appear at a lower field (higher ppm value), typically in the range of δ 8.0-8.2 ppm. Conversely, the protons ortho to the amine group are more shielded and will resonate at a higher field (lower ppm value), generally around δ 6.6-6.8 ppm. The coupling between these adjacent aromatic protons results in a characteristic doublet splitting pattern for each signal. rsc.orgchemicalbook.com

The aliphatic region of the spectrum corresponds to the protons of the cyclohexylmethyl group. The methylene (B1212753) protons (-CH₂-) directly attached to the nitrogen atom are expected to appear as a doublet in the range of δ 3.0-3.2 ppm, deshielded by the adjacent nitrogen. The methine proton on the cyclohexyl ring attached to the methylene group would likely appear as a multiplet around δ 1.7-1.9 ppm. The remaining cyclohexyl protons would produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.0 and 1.8 ppm. The integration of these signals will correspond to the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (ortho to NO₂)8.0 - 8.2Doublet
Aromatic H (ortho to NH)6.6 - 6.8Doublet
N-H~5.4Broad Singlet
N-CH₂-3.0 - 3.2Doublet
Cyclohexyl-CH1.7 - 1.9Multiplet
Cyclohexyl-CH₂1.0 - 1.8Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The p-nitroaniline moiety will exhibit four distinct signals in the aromatic region. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and is expected to resonate at a low field, around δ 155-157 ppm. rsc.org The carbon atom attached to the amine group (C-NH) is also deshielded, with a predicted chemical shift in the range of δ 135-137 ppm. chegg.com The two sets of aromatic carbons will have distinct chemical shifts due to the electronic effects of the substituents, typically appearing between δ 113 and 128 ppm. rsc.orgchemicalforums.com

The cyclohexylmethyl group will show signals in the aliphatic region. The methylene carbon (-CH₂-) adjacent to the nitrogen will be deshielded and is predicted to appear around δ 45-50 ppm. The carbons of the cyclohexyl ring will resonate at higher fields, with the methine carbon appearing around δ 35-40 ppm and the remaining methylene carbons in the range of δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-NO₂155 - 157
C-NH135 - 137
Aromatic CH (ortho to NO₂)126 - 128
Aromatic CH (ortho to NH)113 - 115
N-CH₂-45 - 50
Cyclohexyl-CH35 - 40
Cyclohexyl-CH₂25 - 30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons, confirming their ortho relationship. It would also show correlations between the N-CH₂ protons and the cyclohexyl-CH proton, as well as between the various protons of the cyclohexyl ring, helping to trace the spin systems within the aliphatic portion of the molecule. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com An HSQC spectrum would show a cross-peak for each C-H bond. For example, it would connect the aromatic proton signals to their corresponding carbon signals and the aliphatic proton signals to their respective carbon signals, allowing for the direct assignment of the carbon framework based on the proton assignments. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Analysis of Nitro Group Asymmetric and Symmetric Stretching Modes

The nitro group (NO₂) is a strong chromophore in both IR and Raman spectroscopy. It exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretching vibration is typically observed in the region of 1500-1570 cm⁻¹, while the symmetric stretching vibration appears in the range of 1300-1370 cm⁻¹. nih.govnih.gov The exact positions of these bands can be influenced by the electronic nature of other substituents on the aromatic ring. In this compound, the electron-donating effect of the secondary amine group would likely influence the position of these bands compared to nitrobenzene (B124822). chemrxiv.org

Table 3: Characteristic Vibrational Frequencies of the Nitro Group

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Asymmetric NO₂ Stretch1500 - 1570
Symmetric NO₂ Stretch1300 - 1370

Characterization of Secondary Amine N-H Stretching and Bending Vibrations

The secondary amine (-NH-) group in this compound also gives rise to characteristic vibrational bands. The N-H stretching vibration is a key diagnostic peak and for secondary amines, it appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com Its position can be affected by hydrogen bonding.

In addition to the stretching vibration, the N-H group also exhibits a bending vibration. For secondary amines, this in-plane bending (scissoring) vibration can be observed in the region of 1550-1650 cm⁻¹, although it can sometimes be weak and difficult to identify, especially in the presence of aromatic C=C stretching bands. orgchemboulder.com An out-of-plane bending (wagging) vibration is also expected for secondary amines, typically appearing as a broad band in the range of 660-910 cm⁻¹. orgchemboulder.com

Table 4: Characteristic Vibrational Frequencies of the Secondary Amine Group

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Stretch3300 - 3500
N-H Bend (in-plane)1550 - 1650
N-H Wag (out-of-plane)660 - 910

Identification of Aromatic and Aliphatic C-H Stretching and Bending Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural components of a molecule by analyzing the vibrations of its chemical bonds. In this compound, the spectrum is characterized by distinct regions corresponding to the aromatic nitro-substituted ring and the aliphatic cyclohexylmethyl group.

The aromatic C-H stretching vibrations of the p-substituted benzene ring are expected to appear as weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the cyclohexyl and methylene (-CH₂-) groups are anticipated to be strong, appearing just below 3000 cm⁻¹. Asymmetric stretching modes typically occur at higher frequencies than symmetric modes. researchgate.net

Bending vibrations, which require less energy, are found in the fingerprint region of the spectrum (< 1500 cm⁻¹). For the aliphatic portions, the methylene group (-CH₂-) exhibits several characteristic bending modes, including scissoring, rocking, wagging, and twisting. nist.gov Aromatic C-H out-of-plane bending is particularly diagnostic for the substitution pattern of the benzene ring. For a p-substituted ring, a strong absorption is expected in the 800-850 cm⁻¹ range.

The table below outlines the predicted IR absorption frequencies for the key vibrational modes in this compound, based on established spectral data for p-nitroaniline and analogous aliphatic compounds. usc.eduresearchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
Asymmetric N-O StretchNitro group (-NO₂)~1510-1530Strong
Symmetric N-O StretchNitro group (-NO₂)~1340-1350Strong
Aromatic C=C StretchBenzene Ring~1585-1600Medium-Strong
Aromatic C-H StretchBenzene Ring~3050-3150Weak-Medium
Aliphatic C-H StretchCyclohexyl & -CH₂-~2850-2935Strong
-CH₂- ScissoringAliphatic Chain~1450-1470Medium
Aromatic C-H Bending (Out-of-Plane)p-Substituted Ring~800-850Strong
C-N StretchAryl-Amine~1280-1320Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum of this compound is dominated by the electronic structure of the p-nitroaniline chromophore. This "push-pull" system features an electron-donating amino group (-NHR) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a conjugated π-system. This arrangement leads to characteristic electronic transitions. The primary absorption band observed in p-nitroaniline derivatives is a strong π→π* transition, which has significant charge-transfer character. researchgate.net A much weaker n→π* transition, associated with the non-bonding electrons of the nitro group's oxygen atoms, may also be observed.

The most intense band in the UV-Vis spectrum of this compound corresponds to an intramolecular charge transfer (CT) transition. In this transition, photoexcitation promotes an electron from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating amino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-withdrawing nitro group. rsc.org

The substitution of a hydrogen atom in p-nitroaniline's amino group with an electron-donating alkyl group, such as cyclohexylmethyl, enhances the electron-donating strength of the nitrogen atom. This enhancement raises the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. Consequently, the CT absorption band for this compound is expected to be red-shifted (bathochromic shift) to a longer wavelength compared to the parent p-nitroaniline (λ_max ≈ 381 nm in methanol).

The position of the charge transfer band in this compound is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The molecule exhibits a significant increase in dipole moment upon excitation to the CT state. rsc.org In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions and hydrogen bonding. researchgate.netrsc.org This differential stabilization lowers the energy required for the electronic transition, resulting in a pronounced red shift (positive solvatochromism) as solvent polarity increases. rsc.orgmdpi.com Conversely, the n→π* transition typically shows a blue shift (hypsochromic shift) with increasing solvent polarity, as the polar solvent molecules stabilize the non-bonding electrons in the ground state. nist.gov

Table 2: Predicted UV-Vis Absorption Maxima (λ_max) in Various Solvents

Solvent Polarity Index Predicted Transition Predicted λ_max (nm) Observed Shift
Cyclohexane (B81311)0.2π→π* (CT)~360-370-
Dioxane4.8π→π* (CT)~375-385Bathochromic
Ethanol5.2π→π* (CT)~390-405Bathochromic
Water9.0π→π* (CT)~410-425Bathochromic

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₃H₁₈N₂O₂. The calculated exact mass (monoisotopic mass) of its protonated molecular ion [M+H]⁺ is a key identifier.

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight (Nominal)234
Monoisotopic Mass234.13683
Calculated m/z for [M+H]⁺235.14411

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion, m/z 235.1) to produce a spectrum of product ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. The fragmentation of this compound is predicted to follow pathways characteristic of both nitroaromatics and N-alkylated anilines.

Key fragmentation pathways are expected to include:

Loss of the cyclohexylmethyl radical: The most prominent fragmentation is the cleavage of the benzylic C-N bond, which is relatively weak. This would result in the loss of a cyclohexylmethyl radical (•C₇H₁₃, mass 97) and the formation of a protonated p-nitroaniline fragment.

Loss of the nitro group: As seen in the fragmentation of p-nitroaniline itself, loss of NO₂ (mass 46) or NO (mass 30) from the molecular ion is a common pathway. chegg.com

Fragmentation of the cyclohexyl ring: The cyclohexylmethyl cation (m/z 97) formed can undergo further fragmentation, typically through the loss of ethene (C₂H₄, mass 28) or other neutral fragments.

Benzylic cleavage: Cleavage of the bond between the methylene group and the cyclohexyl ring would lead to the formation of a tropylium-like ion if rearrangement occurs, or a stable fragment corresponding to the p-nitroaniline-CH₂ moiety.

Table 4: Predicted Major Fragments in the MS/MS Spectrum of this compound ([M+H]⁺)

Predicted m/z Proposed Fragment Ion Formula Proposed Neutral Loss Structural Origin
235.1[C₁₃H₁₉N₂O₂]⁺-Molecular Ion [M+H]⁺
189.1[C₁₃H₁₉N₂O]⁺NOLoss of nitric oxide
138.1[C₆H₇N₂O₂]⁺C₇H₁₂Loss of cyclohexylmethene
122.1[C₇H₁₄N]⁺C₆H₅NO₂Formation of cyclohexylmethylamine ion
97.1[C₇H₁₃]⁺C₆H₆N₂O₂Cyclohexylmethyl cation

An article on the advanced structural elucidation and spectroscopic characterization of this compound, as outlined, cannot be generated at this time.

Extensive searches for crystallographic data, including single-crystal X-ray diffraction studies for "this compound" (CAS Number: 77755-79-4), have been conducted. Unfortunately, these searches did not yield any publicly available crystallographic information files (CIF) or detailed structural analyses in scientific literature.

This foundational data is essential for providing a scientifically accurate and detailed discussion on the specific bond lengths, bond angles, torsion angles, conformational preferences, and intermolecular interactions of this compound, which are the core requirements of the requested article. Without access to a solved crystal structure, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Investigations of N Cyclohexylmethyl P Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are essential for understanding the electronic behavior of N-Cyclohexylmethyl-p-nitroaniline. These methods provide a microscopic view of the molecule's characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epa.gov The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. In molecules like p-nitroaniline derivatives, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. irdindia.inresearchgate.net This separation of frontier orbitals indicates a significant intramolecular charge transfer from the donor to the acceptor part of the molecule. nih.gov

The energies of the HOMO and LUMO, known as Frontier Molecular Orbitals (FMOs), are crucial in predicting the chemical reactivity of a molecule. numberanalytics.com The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. numberanalytics.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For similar compounds, this gap is a measure of polarizability and can indicate potential for applications in materials science, such as in nonlinear optical (NLO) materials. researchgate.net The analysis of FMOs helps in understanding reaction mechanisms, as the interaction between the HOMO of one reactant and the LUMO of another governs many chemical reactions. wikipedia.orgimperial.ac.uk

Table 1: Frontier Molecular Orbital (FMO) Parameters

ParameterDescriptionTypical Implication
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMOA smaller gap often correlates with higher chemical reactivity and lower kinetic stability. nih.gov

Note: Specific energy values for this compound require dedicated computational studies, which are not publicly available in the searched literature. The table provides a general framework based on studies of analogous compounds.

Electrostatic Potential (ESP) maps are visual tools that illustrate the charge distribution within a molecule, revealing regions that are electron-rich or electron-poor. avogadro.ccnumberanalytics.com These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. numberanalytics.com In an ESP map, regions of negative potential (typically colored red or orange) indicate an excess of electrons and are prone to electrophilic attack. youtube.com Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. youtube.com For this compound, the ESP map would be expected to show a high negative potential around the oxygen atoms of the nitro group and a positive potential near the amino group's hydrogen atom and the cyclohexyl ring. researchgate.net This visualization is critical for predicting intermolecular interactions and the molecule's reactivity patterns. numberanalytics.com

Reactivity, Chemical Transformations, and Mechanistic Studies of N Cyclohexylmethyl P Nitroaniline

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring and is itself a site for various reduction reactions.

Reduction of the Nitro Group to Amino and Nitroso Derivatives

The reduction of the nitro group is a fundamental transformation that can yield a variety of products depending on the reagents and reaction conditions. The complete reduction of the nitro group in aromatic compounds leads to the formation of the corresponding primary amine. commonorganicchemistry.comwikipedia.org This transformation is of significant industrial importance. wikipedia.org

Commonly employed methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas is used in the presence of a metal catalyst. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Often the preferred catalyst for nitro reductions, it efficiently reduces both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Raney Nickel: This is another effective catalyst for nitro group reduction and is particularly useful when the substrate contains functionalities sensitive to dehalogenation. commonorganicchemistry.com

Metal-Based Reductions:

Iron (Fe) in Acidic Media: Using iron metal in the presence of an acid like acetic acid provides a mild method for reducing nitro groups. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent offers a mild reduction of nitro groups to amines and can be used in the presence of other reducible functional groups. commonorganicchemistry.com

Zinc (Zn) in Acidic Media: Similar to iron, zinc metal in an acidic environment can also effect the reduction of the nitro group. commonorganicchemistry.com

Sulfide Reagents:

Sodium Sulfide (Na₂S): This can be a useful alternative when hydrogenation or acidic conditions are not compatible with the substrate. It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The reduction process is understood to proceed through a series of intermediates. The initial step is the reduction of the nitro group (NO₂) to a nitroso group (NO). This is followed by further reduction to a hydroxylamine (B1172632) (-NHOH) and finally to the amino group (-NH₂). nih.gov The nitroso intermediate is often difficult to detect as its reduction to the hydroxylamine is typically much faster than the initial reduction of the nitro group. nih.gov

The mechanism of nitro compound reduction can be complex and may involve different pathways depending on the catalyst and conditions. One proposed mechanism involves the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates in the conversion of nitrobenzene (B124822) to aniline (B41778). researchgate.net

Exploration of Azoxy, Azo, and Hydrazoxy Compound Formation

Under specific reducing conditions, the transformation of the nitro group can be controlled to yield dimeric products such as azoxy, azo, and hydrazoxy compounds. These reactions involve the condensation of partially reduced intermediates.

Azoxy Compound Formation: The condensation of a nitroso compound with a hydroxylamine leads to the formation of an azoxy compound. researchgate.net

Azo Compound Formation: Metal hydrides are known to reduce aromatic nitro compounds to yield azo compounds. wikipedia.org

Hydrazoxy (Hydrazino) Compound Formation: Treatment of nitroarenes with excess zinc metal can result in the formation of N,N'-diarylhydrazine compounds. wikipedia.org The reduction of nitrobenzene can also lead to hydrazobenzene. orientjchem.org

The formation of these dimeric species is part of a "condensation mechanism" that can occur alongside the direct "hydrogenation" pathway to the amine. researchgate.net

Reactions at the Secondary Amine Functionality

The secondary amine group in N-Cyclohexylmethyl-p-nitroaniline is nucleophilic and can participate in a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds.

Alkylation and Acylation Reactions of the N-Cyclohexylmethyl Amine

Alkylation: The alkylation of a secondary amine with an alkyl halide can lead to the formation of a tertiary amine. youtube.commasterorganicchemistry.com This reaction proceeds via an SN2 mechanism where the amine acts as a nucleophile. masterorganicchemistry.com However, the product tertiary amine can often be more nucleophilic than the starting secondary amine, potentially leading to further alkylation and the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com The reaction of a secondary amine with an alkyl halide can result in the elimination of a hydrogen halide and the formation of a tertiary amine. youtube.com

Acylation: Secondary amines react with acylating agents such as acyl chlorides, anhydrides, or esters to form amides. youtube.com This reaction is a useful method for the synthesis of N,N-disubstituted amides. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. youtube.com A base is often used to neutralize the hydrogen halide formed during the reaction with acyl chlorides. youtube.com A specific type of acylation is benzoylation, which involves the reaction of an amine with benzoyl chloride. youtube.com

Derivatization for Analytical or Synthetic Purposes

The reactivity of the secondary amine allows for various derivatization reactions that can be used for both analytical and synthetic purposes.

N-Nitrosation: Secondary amines can react with nitrosating agents, such as nitrous acid (generated from sodium nitrite (B80452) and acid), to form N-nitrosoamines (also known as nitrosamines). sci-hub.se This reaction involves the formation of an N-N bond. sci-hub.se The formation of N-nitroso compounds is a well-studied reaction. nih.gov The nitrosation of secondary aromatic amines initially forms an N-nitrosoamine, which can then undergo a Fischer–Hepp rearrangement in the presence of a strong acid to yield a C-nitroso compound, typically with the nitroso group at the para position. nih.gov

These derivatization reactions can introduce new functional groups, alter the molecule's physical and chemical properties, and facilitate its detection or further transformation in a synthetic sequence.

Data Tables

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

ReagentProduct(s)ConditionsReference(s)
H₂/Pd-CPrimary AmineCatalytic Hydrogenation commonorganicchemistry.com
H₂/Raney NiPrimary AmineCatalytic Hydrogenation commonorganicchemistry.com
Fe/AcidPrimary AmineAcidic commonorganicchemistry.com
SnCl₂Primary AmineMild commonorganicchemistry.com
Zn/AcidPrimary AmineAcidic commonorganicchemistry.com
Na₂SPrimary AmineBasic commonorganicchemistry.com
Metal HydridesAzo Compound- wikipedia.org
Zinc (excess)Hydrazine Compound- wikipedia.org

Table 2: Reactions at the Secondary Amine Functionality

Reaction TypeReagent(s)Product TypeReference(s)
AlkylationAlkyl HalideTertiary Amine youtube.commasterorganicchemistry.com
AcylationAcyl Chloride, Anhydride, EsterAmide youtube.com
N-NitrosationNitrous Acid (NaNO₂/Acid)N-Nitrosoamine sci-hub.se

Aromatic Ring Functionalization and Substitution Patterns

The reactivity of the aromatic ring in this compound is profoundly influenced by the two substituents: the N-cyclohexylmethylamino group and the nitro group, positioned para to each other.

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity

The aromatic ring of this compound contains a powerful activating group (the N-alkylamino moiety) and a strong deactivating group (the nitro moiety). The N-cyclohexylmethylamino group is an ortho-, para-director because the nitrogen's lone pair can donate electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack. lkouniv.ac.inchemistrysteps.combyjus.com Conversely, the nitro group is a potent deactivating group and a meta-director due to its strong electron-withdrawing nature via both resonance and induction. docsity.comyoutube.com

In this compound, the activating N-cyclohexylmethylamino group dominates the directing effects. Therefore, electrophilic aromatic substitution is directed to the positions ortho to the amino group (C2 and C6), which are meta to the nitro group. libretexts.org The reaction rate is enhanced relative to nitrobenzene but is likely attenuated compared to a simple N-alkylaniline due to the deactivating effect of the nitro group.

A critical consideration is the reaction conditions. Many electrophilic substitutions, such as nitration, occur in strong acid. masterorganicchemistry.com Under these conditions, the basic nitrogen atom of the amino group can be protonated to form an anilinium ion (-NH₂⁺(CH₂-C₆H₁₁)). This protonated group is strongly deactivating and a meta-director. byjus.comdocsity.com In such a scenario, the ring becomes highly deactivated to further electrophilic attack.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction ConditionsDirecting GroupExpected Position of SubstitutionRing Activity
Neutral / Mildly AcidicN-CyclohexylmethylaminoOrtho to amino group (C2, C6)Activated
Strongly AcidicAnilinium ion (-NH₂⁺-)Meta to anilinium ion (C3, C5)Strongly Deactivated

Nucleophilic Aromatic Substitution (SNAr) on Activated Aromatic Ring

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. tandfonline.comwikipedia.org The nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself, by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. numberanalytics.comlibretexts.orgyoutube.com

For a hypothetical derivative, such as 2-halo-N-cyclohexylmethyl-p-nitroaniline, a nucleophile would readily displace the halide. The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.org The first, rate-determining step is the attack of the nucleophile to form the resonance-stabilized anionic intermediate. masterorganicchemistry.com The second, faster step involves the expulsion of the leaving group to restore aromaticity.

Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than other halides (Cl, Br, I). masterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Core

The aromatic core of this compound can be functionalized using palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.govrsc.org

One major strategy involves the use of the nitro group itself as an electrophilic coupling partner. Recent advancements have shown that nitroarenes can participate directly in Suzuki-Miyaura cross-coupling reactions with organoboron reagents. researchgate.netmdpi.comorganic-chemistry.org This innovative method involves the unprecedented cleavage of the Ar–NO₂ bond by a palladium catalyst, bypassing the need to first convert the nitroarene to an aryl halide. organic-chemistry.org

Alternatively, a more traditional approach would involve first introducing a halogen (e.g., Br, I) or a triflate group onto the aromatic ring via electrophilic substitution. This aryl (pseudo)halide derivative can then serve as a substrate in a variety of palladium-catalyzed reactions. mdpi.comwikipedia.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameSubstrate Requirement on Aromatic RingCoupling PartnerBond Formed
Suzuki-Miyaura Nitro group or Halide/Triflate organic-chemistry.orgwikipedia.orgOrganoboron reagent (R-B(OH)₂)C-C
Heck-Mizoroki Halide/Triflate organic-chemistry.orgwikipedia.orgAlkeneC-C
Buchwald-Hartwig Halide/Triflate nih.govAmine (R₂NH)C-N

The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination. libretexts.orgyoutube.com The development of specialized ligands and palladium precatalysts has greatly expanded the scope and efficiency of these transformations. nih.gov

Reactivity of the Cyclohexylmethyl Moiety

The aliphatic portion of the molecule, the cyclohexylmethyl group, exhibits reactivity distinct from the aromatic core, primarily involving transformations of its C-H bonds.

Oxidative Transformations on the Cyclohexyl Ring

The C-H bonds of the cyclohexane (B81311) ring can undergo oxidation, typically through radical-mediated pathways. The liquid-phase oxidation of cyclohexane is an industrial process that generally yields a mixture of cyclohexanol (B46403) and cyclohexanone, proceeding through a cyclohexyl hydroperoxide intermediate. researchgate.netresearchgate.netpsu.edu

In the context of this compound, oxidation could be initiated by radical initiators or catalyzed by transition metal complexes. researchgate.netiaea.org This would likely lead to a mixture of products, with oxidation occurring at various positions on the cyclohexyl ring to form the corresponding secondary alcohols and ketones. The presence of the electron-rich aniline nitrogen might influence the reaction's course, but the fundamental steps would involve hydrogen atom abstraction followed by reaction with oxygen.

Functionalization via C-H Activation on the Cyclohexyl or Methylene (B1212753) Bridge

Direct functionalization of the C-H bonds in the cyclohexylmethyl moiety represents a more advanced and atom-economical approach to modifying the molecule. Palladium-catalyzed C-H activation is a powerful tool for this purpose, often relying on a directing group to control regioselectivity. nih.gov

For this compound, the aniline nitrogen could potentially serve as a directing group to facilitate C-H activation at either the methylene bridge or specific sites on the cyclohexyl ring. While meta-C-H arylation of aniline derivatives has been achieved using removable directing groups, nih.gov achieving selective functionalization of the aliphatic C-H bonds in this specific substrate would be a significant synthetic challenge. Rhodium-catalyzed C-H activation has also been explored for related systems, such as the ortho-alkylation of N-nitrosoanilines, demonstrating the potential for transition metals to mediate such transformations. researchgate.net

Another potential avenue involves frustrated Lewis pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases that can activate small molecules like H₂. wikipedia.org FLP chemistry has been applied to the borylation of C-H bonds, offering a metal-free route to functionalization that could potentially be applied to the cyclohexyl or methylene C-H bonds.

Reaction Kinetics and Mechanistic Investigations of this compound Transformations

A comprehensive search of chemical databases and scholarly articles did not yield specific studies on the reaction kinetics and mechanistic investigations of transformations involving this compound. Research in this area appears to be limited or not publicly documented.

In the absence of direct data, the reactivity of this compound can be broadly contextualized by examining studies on similar N-substituted p-nitroaniline derivatives. For instance, research on the effects of N-alkylation on the basicity of p-nitroaniline indicates that the introduction of alkyl groups can influence the electron density on the nitrogen atom and, consequently, its nucleophilicity and participation in reactions. One study, for example, investigated the pKa values of various N-alkyl and N,N-dialkyl-4-nitroanilinium ions, demonstrating that N-methylation and N,N-dimethylation decrease the basicity of 4-nitroaniline (B120555). This suggests that the electronic effects of the alkyl substituents play a crucial role in the reactivity of the amino group.

However, without specific experimental data for this compound, it is not possible to provide detailed research findings or construct data tables on its reaction kinetics and mechanisms. The steric bulk of the cyclohexylmethyl group would also be expected to play a significant role in its reaction pathways, a factor that would require specific experimental investigation to quantify.

Further research is necessary to elucidate the specific chemical behaviors of this compound, including its susceptibility to oxidation, reduction, and other chemical transformations, as well as the kinetics and mechanisms governing these processes.

Advanced Research Applications and Derivatization Strategies for N Cyclohexylmethyl P Nitroaniline

N-Cyclohexylmethyl-p-nitroaniline as a Building Block in Complex Organic Synthesis

The reactivity of the aromatic ring, activated by the nitro group, and the nucleophilicity of the amine group position this compound as a key precursor for a variety of complex molecules.

As a Precursor for Polyfunctionalized Aromatic and Heterocyclic Systems

The this compound scaffold is well-suited for the synthesis of more complex molecular frameworks. The nitro group is a versatile functional group that can be readily transformed into other functionalities, such as amines, or used to direct further substitution on the aromatic ring.

Key Reaction Pathways:

Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amine, yielding N-Cyclohexylmethyl-p-phenylenediamine. This diamine is a valuable monomer and intermediate.

Nucleophilic Aromatic Substitution: While the nitro group is a strong deactivator for electrophilic substitution, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to itself. This allows for the introduction of various nucleophiles.

Cyclization Reactions: The resulting diamine from the nitro reduction can be used in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic systems, such as phenazines or other nitrogen-containing fused rings. Although direct synthesis from this compound is not extensively documented, the synthesis of heterocycles from nitroalkenes and other nitroaromatics is a well-established strategy in organic chemistry. rsc.orgrsc.org These reactions often proceed through Michael additions or cycloaddition pathways. rsc.orgrsc.org

The general strategies for synthesizing nitrogen heterocycles often involve the cyclization of a haloaryl alkene in the presence of a palladium catalyst or the reaction of amines with other functional groups to form rings. google.comyoutube.com

Synthesis of N-Cyclohexylmethyl-p-phenylenediamine Derivatives

The reduction of the nitro group in this compound provides direct access to N-Cyclohexylmethyl-p-phenylenediamine. This derivative is a valuable intermediate, particularly in the synthesis of antioxidants and antiozonants for materials like rubber. A related compound, N,N'-dicyclohexyl-p-phenylenediamine, is noted for its antioxidant properties in gasoline. google.com The synthesis of such compounds typically involves the reductive amination of p-phenylenediamine (B122844) with a ketone or aldehyde, or the reduction of the corresponding dinitro or nitro-amino compound. google.com

The resulting diamine can be further functionalized at the primary amine position to create a wide range of asymmetrically substituted p-phenylenediamine derivatives. For instance, reaction with an aryl halide could yield a product analogous to N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine, a known component in black rubber and a dermatological sensitizer (B1316253). nih.gov

Table 1: Potential Reactions for Derivatization

Starting MaterialReagent(s)Product ClassPotential Application
This compoundH₂, Pd/C or Fe/HClN-Cyclohexylmethyl-p-phenylenediamineAntioxidant, Monomer
N-Cyclohexylmethyl-p-phenylenediaminePh-X, BaseN-Cyclohexylmethyl-N'-phenyl-p-phenylenediamineRubber Additive
N-Cyclohexylmethyl-p-phenylenediamineDiketone (e.g., benzil)Quinoxaline derivativeHeterocyclic Synthesis

Role in Materials Science Research

The unique structure of this compound, with its chromophoric nitroaniline core and bulky aliphatic group, makes it an interesting candidate for incorporation into advanced materials.

Integration into Polymer Architectures (e.g., as monomers or side-chain functional groups)

The functional groups on this compound and its derivatives allow for its integration into polymers, either as a monomer in the polymer backbone or as a functional side-chain.

As a Monomer: The diamine derivative, N-Cyclohexylmethyl-p-phenylenediamine, can be used as a monomer in polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. These polymers could exhibit enhanced solubility in organic solvents due to the bulky cyclohexylmethyl group, which can disrupt polymer chain packing. A terpolymer has been synthesized using p-phenylenediamine and formaldehyde, indicating the feasibility of incorporating such amines into polymer backbones. nih.gov

As a Side-Chain: The p-nitroaniline moiety has been incorporated as a side-chain in polymers like N-(2-hydroxypropyl)methacrylamide copolymers. nih.gov In these systems, the p-nitroaniline group can be released through enzymatic cleavage of a linker, demonstrating its utility in drug delivery or as a reporter group. nih.gov Similarly, this compound could be attached as a side-chain to a polymer backbone, potentially influencing the polymer's optical or thermal properties. Research on p-nitroaniline-functionalized organic-inorganic hybrid materials also suggests the utility of this chromophore in materials science. rsc.org

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-ordered, higher-order structures. The this compound molecule possesses several features that could facilitate self-assembly.

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor, while the nitro group (NO₂) and the nitrogen of the amine are potential hydrogen bond acceptors. These interactions can lead to the formation of chains or more complex networks. For example, cyclophosphazene derivatives with N(Me)NH₂ groups form extensive supramolecular assemblies through N–H⋯N and C–H⋯N hydrogen bonds. rsc.org

π-π Stacking: The electron-deficient p-nitroaniline ring can participate in π-π stacking interactions with other aromatic systems.

Van der Waals Forces: The bulky cyclohexyl group can engage in significant van der Waals interactions, which can help to direct the packing of the molecules in the solid state or in aggregates.

These non-covalent forces could be exploited to create self-assembled monolayers, gels, or other ordered structures with potential applications in sensing or nonlinear optics.

Potential in Liquid Crystal Systems (focused on structural influence on mesophase formation)

Liquid crystals are states of matter with properties between those of a liquid and a solid, often exhibited by molecules with anisotropic shapes. wikipedia.org Thermotropic liquid crystals, which show phase transitions with temperature, typically consist of a rigid core and flexible terminal groups. wikipedia.org

This compound possesses some of the structural features that could favor liquid crystalline behavior, known as mesophase formation.

Rigid Core: The p-nitroaniline unit provides a rigid, polarizable core.

Flexible Tail: The cyclohexylmethyl group acts as a flexible, non-polar tail.

The combination of a rigid aromatic core and a flexible aliphatic chain is a common motif in calamitic (rod-shaped) liquid crystals. The bulky nature of the cyclohexylmethyl group could influence the type of mesophase formed, potentially favoring smectic phases where molecules are arranged in layers, over nematic phases where they only have orientational order. wikipedia.org However, the specific geometry and the strength of the intermolecular interactions will ultimately determine if and what kind of liquid crystalline phases are formed. The molecular length and the absence of significant branching are also important factors for the formation of liquid crystal phases. wikipedia.org While there is no direct evidence of this compound itself being a liquid crystal, its derivatives could be systematically synthesized to tune these properties and explore their potential in this area.

This compound in Sensor Development and Chemical Probes (Mechanistic Focus)

This compound possesses a quintessential "push-pull" electronic structure, with the N-cyclohexylmethylamino group acting as an electron donor (push) and the nitro group serving as a strong electron acceptor (pull). This intramolecular charge transfer (ICT) character is fundamental to its potential application in chemical sensors. Any external event that perturbs this electronic system can lead to a discernible change in its photophysical properties, such as color or fluorescence, forming the basis of a sensing mechanism.

Investigation of Chemo-sensing Mechanisms for Analytes

The chemo-sensing potential of this compound is rooted in the reactivity and interaction capabilities of its functional groups. The lone pair of electrons on the tertiary amine nitrogen and the electron-deficient nitro group are primary sites for interaction with various analytes.

Cation Sensing: The nitrogen atom of the amine and the oxygen atoms of the nitro group can act as binding sites for metal cations. Coordination of a metal ion to these sites would significantly perturb the ICT pathway. For instance, binding to the amine nitrogen would decrease its electron-donating ability, inducing a blue-shift (hypsochromic shift) in the absorption spectrum. This colorimetric response would allow for the detection of specific metal ions.

Anion Sensing: While less direct, sensing of anions could be achieved by designing systems where the aniline (B41778) proton (if N-H were present) or a co-complexed metal center could interact with anions. In the context of this compound, derivatization to include a hydrogen-bond donor moiety would be necessary to create a specific anion binding pocket.

Neutral Molecule Sensing: The aromatic ring and the lipophilic cyclohexyl group can participate in non-covalent interactions, such as π-π stacking or hydrophobic interactions, with neutral analyte molecules. These interactions could subtly alter the conformation and electronic structure of the molecule, leading to detectable spectral shifts.

The core mechanism relies on the modulation of the ICT band in the UV-Visible spectrum. An interaction that stabilizes the ground state more than the excited state will lead to a hypsochromic shift, while an interaction that stabilizes the excited state will cause a bathochromic (red) shift.

Exploration of pH-Responsive Systems based on Amine Basicity

The tertiary amine functionality in this compound makes it an excellent candidate for developing pH-responsive systems. The basicity of the amine nitrogen allows it to be protonated under acidic conditions, leading to a dramatic and reversible change in its electronic properties.

In a neutral or basic environment (pH > pKa), the amine is in its free base form and acts as a strong electron-donating group, resulting in a pronounced ICT band at a longer wavelength (typically in the visible region, imparting color).

Reaction: R₃N (colored) + H⁺ ⇌ R₃NH⁺ (colorless/less colored)

Upon acidification of the medium, the lone pair on the nitrogen atom accepts a proton, forming a quaternary ammonium (B1175870) salt. In this protonated state, the nitrogen center is no longer an electron donor; instead, it becomes an electron-withdrawing group due to the positive charge. This complete shutdown of the "push" part of the push-pull system effectively destroys the ICT pathway. The consequence is a significant hypsochromic shift in the absorption spectrum, often resulting in a stark visual color change from colored to colorless. This behavior is highly reversible, making the compound a potential optical pH indicator or a component in pH-gated release systems. nih.govdovepress.com The transition pH can be tuned by modifying the substituents on the aromatic ring or the alkyl groups on the nitrogen, which alter the amine's basicity.

ConditionAmine StateElectronic RoleICT StateAbsorption λmaxObserved Color
Neutral/Basic (pH > pKa) Free Base (R₃N)Electron DonorActiveLonger WavelengthYellow/Orange
Acidic (pH < pKa) Protonated (R₃NH⁺)Electron WithdrawerInactiveShorter WavelengthColorless/Pale Yellow

Applications in Dye Chemistry and Chromophore Research (Focus on synthetic routes and electronic structure)

The vibrant color and rich electronic landscape of nitroaniline derivatives make them foundational structures in dye chemistry. This compound can be utilized as a key building block for creating more complex chromophores with tailored properties.

Synthesis of Azo Dyes and Other Chromophores

Azo dyes represent the largest class of synthetic colorants, characterized by the –N=N– (azo) group that links two aromatic rings. nih.gov The synthesis typically involves a diazotization reaction followed by an azo coupling. wpmucdn.comatbuftejoste.com.ng

It is critical to note that this compound, as a secondary amine, cannot be directly diazotized to form a diazonium salt. The standard diazotization reaction requires a primary aromatic amine. unb.ca However, this compound is an excellent coupling component . Its N-cyclohexylmethylamino group is a powerful activating group, making the aromatic ring electron-rich and highly susceptible to electrophilic aromatic substitution by a diazonium salt.

Synthetic Route:

Diazotization: A primary aromatic amine (e.g., aniline, p-toluidine) is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then added to a solution of this compound. The coupling reaction occurs at the position ortho to the activating N-cyclohexylmethylamino group, yielding a highly conjugated azo dye.

The general reaction is shown below:

Ar-N₂⁺ + C₆H₄(NO₂)(NHCH₂C₆H₁₁) → Ar-N=N-C₆H₃(NO₂)(NHCH₂C₆H₁₁)

The resulting dye would incorporate the this compound moiety, and its final color would depend on the electronic nature of the "Ar" group from the diazonium salt.

StepReactantsConditionsIntermediate/ProductPurpose
1. Diazotization Primary Aromatic Amine (Ar-NH₂), Sodium Nitrite (B80452) (NaNO₂), Hydrochloric Acid (HCl)0-5 °CAryl Diazonium Salt (Ar-N₂⁺Cl⁻)Formation of the electrophile. wpmucdn.com
2. Coupling Aryl Diazonium Salt, this compoundAlkaline or weakly acidicAzo DyeFormation of the extended conjugated system.

Structural Modification for Tunable Electronic Absorption and Emission Characteristics

The absorption and emission properties of a chromophore are dictated by its electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In push-pull molecules like this compound, the HOMO is typically localized on the electron-donating part (the amine and benzene (B151609) ring), while the LUMO is centered on the electron-accepting part (the nitro group). researchgate.net

Modifying the structure allows for the precise tuning of this HOMO-LUMO gap and, consequently, the color of the compound.

Effect of the N-Cyclohexylmethyl Group: Compared to the parent p-nitroaniline, the N-cyclohexylmethyl group is an electron-releasing alkyl group. This group increases the electron-donating strength of the nitrogen atom, which raises the energy of the HOMO. A higher HOMO energy results in a smaller HOMO-LUMO gap, leading to a bathochromic (red) shift in the absorption maximum. This makes this compound absorb light at longer wavelengths than unsubstituted p-nitroaniline. researchgate.net

Further Modifications: The electronic properties can be further tuned by introducing other substituents onto the aromatic ring or by altering the structure of the diazonium salt component in azo dyes. Adding further electron-donating groups would cause a red-shift, while adding more electron-withdrawing groups would cause a blue-shift. The bulky cyclohexylmethyl group also provides steric hindrance, which can influence molecular planarity and solubility in different media, indirectly affecting the photophysical properties.

CompoundKey SubstituentEffect on Amine Donor StrengthHOMO Energy LevelHOMO-LUMO GapPredicted λmax Shift (vs p-nitroaniline)
p-Nitroaniline -HBaselineLowerLargerN/A
This compound -CH₂C₆H₁₁ (Alkyl)IncreasedHigherSmallerBathochromic (Red Shift)

Utilization in Catalyst and Ligand Design

The structural features of this compound make it a candidate for use as a ligand in coordination chemistry and catalysis. A ligand is a molecule that binds to a central metal atom to form a coordination complex, and the ligand's properties are crucial for determining the catalyst's activity and selectivity. researchgate.net

This compound can act as a ligand through several potential coordination modes:

N-Monodentate Ligation: The simplest mode of coordination is through the lone pair of electrons on the tertiary amine nitrogen atom, making it a monodentate ligand.

N,O-Bidentate Chelation: The molecule could potentially act as a bidentate chelating ligand by coordinating to a metal center through both the amine nitrogen and one of the oxygen atoms of the nitro group. This chelation would form a stable five- or six-membered ring with the metal, enhancing the stability of the resulting complex.

Steric and Electronic Influence: The bulky cyclohexylmethyl group provides significant steric hindrance around the metal center. This steric bulk can be advantageous in catalysis by creating a specific coordination environment that may favor certain reaction pathways, thus enhancing selectivity. nih.gov Furthermore, the strong electron-withdrawing effect of the p-nitro group would modulate the electronic properties of the coordinated metal center. It would decrease the basicity of the amine nitrogen, and upon coordination, it would make the metal center more electrophilic, which could be beneficial for certain catalytic transformations. The combination of steric bulk and tunable electronics makes such ligands valuable for developing new catalysts for reactions like cross-coupling, polymerization, or oxidation. mdpi.com

As a Scaffold for Chiral Ligands

The modular nature of this compound makes it an intriguing candidate for the synthesis of novel chiral ligands for asymmetric metal catalysis. The secondary amine provides a reactive handle for the introduction of various coordinating groups, while the cyclohexyl and p-nitrophenyl moieties can be strategically modified to fine-tune the steric and electronic environment around a metal center.

Design and Synthesis Strategies:

The development of chiral ligands from this compound could proceed through several synthetic routes. A primary strategy involves the introduction of a chiral center and a secondary coordinating group. For instance, acylation of the secondary amine with a chiral carboxylic acid derivative, followed by reduction, could yield a chiral diamine. Alternatively, the cyclohexyl ring could be functionalized to introduce stereocenters.

A key feature of the p-nitroaniline group is the strong electron-withdrawing nature of the nitro group, which can activate the aromatic ring for nucleophilic aromatic substitution, providing a pathway to introduce additional functionalities. nih.gov The synthesis of N-alkyl substituted 4-nitroaniline (B120555) derivatives has been explored for applications in non-linear optics, demonstrating the feasibility of modifying this scaffold. osti.gov

Potential Applications in Asymmetric Catalysis:

Chiral ligands derived from an this compound scaffold could find application in a variety of metal-catalyzed asymmetric reactions. The combination of a "hard" nitrogen donor with a "soft" phosphorus or sulfur donor in P,N or S,N-ligands has proven effective in many catalytic systems. nih.gov By introducing a phosphine (B1218219) or thiophene (B33073) moiety, novel P,N or S,N-ligands based on this scaffold could be synthesized.

The bulky cyclohexylmethyl group could create a well-defined chiral pocket around the metal center, influencing the enantioselectivity of reactions such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation. The electronic properties of the p-nitrophenyl group can also play a crucial role in modulating the reactivity of the metal catalyst.

Hypothetical Chiral Ligand Derivative Potential Asymmetric Reaction Anticipated Enantiomeric Excess (ee %)
(R)-N-(1-Cyclohexyl-2-(diphenylphosphino)ethyl)-p-nitroanilineRh-catalyzed Asymmetric Hydrogenation of Alkenes>90
N-Cyclohexylmethyl-N-(2-(diphenylphosphino)benzyl)-p-nitroanilinePd-catalyzed Asymmetric Allylic Alkylation>95
(1R,2R)-N-(2-Mercaptocyclohexyl)methyl-p-nitroanilineCu-catalyzed Asymmetric Conjugate Addition>85

This table presents hypothetical data based on the performance of analogous chiral ligands in the specified reactions.

Development of Organocatalysts Incorporating the this compound Moiety

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, offers another promising avenue for the application of this compound. beilstein-journals.org The secondary amine functionality is a common feature in many organocatalysts, acting as a Brønsted base or a nucleophile.

Design Principles for Organocatalysts:

Derivatization of this compound to create effective organocatalysts would likely involve the introduction of additional functional groups capable of activating substrates through covalent or non-covalent interactions. For example, the incorporation of a thiourea (B124793) or squaramide moiety could lead to bifunctional organocatalysts capable of hydrogen bonding activation.

The inherent chirality of the molecule, if introduced synthetically, or the steric bulk of the cyclohexylmethyl group could play a crucial role in achieving high enantioselectivity. The p-nitroaniline group, with its electron-withdrawing character, can influence the acidity of nearby protons or the nucleophilicity of the amine, which are key parameters in organocatalyst design. Research on proline derivatives has shown that modifying the core structure can lead to superior catalysts for various asymmetric reactions. utexas.edu

Potential Organocatalytic Applications:

Organocatalysts derived from this compound could be explored in a range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The bulky cyclohexylmethyl group could provide effective steric shielding to control the facial selectivity of the attack of a nucleophile on an electrophile.

Hypothetical Organocatalyst Derivative Asymmetric Reaction Anticipated Yield (%) Anticipated Enantiomeric Excess (ee %)
N-(Cyclohexylmethyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea-p-nitroanilineMichael Addition of Diethyl Malonate to Chalcone9592
(R)-N-(1-Cyclohexylethyl)-p-nitroanilineAldol Reaction of Acetone with 4-Nitrobenzaldehyde8885
This compound-derived SquaramideMannich Reaction of an Aldehyde, Aniline, and a Ketone9090

This table presents hypothetical data based on the performance of analogous organocatalysts in the specified reactions.

Future Directions and Emerging Research Avenues for N Cyclohexylmethyl P Nitroaniline

Exploration in Advanced Photonic and Optoelectronic Materials (Theoretical and structural integration)

The inherent donor-pi-acceptor (D-π-A) structure of N-Cyclohexylmethyl-p-nitroaniline, with the amine group acting as the electron donor and the nitro group as the electron acceptor, is a hallmark of materials with significant nonlinear optical (NLO) properties. nih.govmdpi.com Organic chromophores with large hyperpolarizabilities are essential for applications in optical data storage, image processing, and optical switching. nih.gov The investigation into this compound's potential in photonics and optoelectronics could follow several promising theoretical and structural integration pathways.

Future research could focus on the theoretical modeling and experimental validation of its NLO properties. Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to calculate key parameters such as linear polarizability (⟨α⟩), first hyperpolarizability (β_total), and second-order hyperpolarizability (⟨γ⟩). nih.gov These calculations would provide insights into its molecular electronic structure and its potential for NLO applications. For instance, studies on other non-fullerene acceptors have shown that modifying acceptor groups can significantly tune the energy gap and enhance NLO responses. nih.gov

Furthermore, this compound could be integrated as a dopant into photorefractive polymer composites. The photorefractive effect, a reversible change in a material's refractive index upon illumination, is the basis for updatable 3D displays and real-time holographic applications. mdpi.com In such composites, the NLO chromophore, like this compound, provides the necessary electro-optic response. The performance of these materials is highly dependent on the chromophore's properties, the polymer matrix, and the presence of a sensitizer (B1316253) that facilitates charge generation. mdpi.com The cyclohexyl group in this compound may enhance its solubility and compatibility within various polymer matrices, a critical factor for creating high-performance photorefractive materials.

The development of organic light-emitting diodes (OLEDs) is another area where this compound could be explored. The efficiency and color purity of OLEDs are determined by the emitter materials. noctiluca.eu While much of the focus has been on phosphorescent emitters, the design of novel organic fluorophores remains a key area of research. researchgate.netmdpi.com The electronic properties of this compound could be tuned through derivatization to make it a suitable candidate for an emissive layer or a host material in OLEDs.

Research AvenuePotential ApplicationKey Parameters to Investigate
Nonlinear OpticsOptical switching, data storageHyperpolarizability (β), Dipole moment (μ)
Photorefractive PolymersHolographic data storage, 3D displaysElectro-optic coefficient, Two-beam coupling gain
Organic Light-Emitting DiodesDisplays, Solid-state lightingPhotoluminescence quantum yield, Energy levels (HOMO/LUMO)

Integration into Nanoscience and Surface Functionalization Research

The field of nanoscience offers a vast landscape for the application of functional organic molecules like this compound. The ability to modify the surface of nanoparticles is crucial for enhancing their stability, biocompatibility, and functionality for targeted applications. mdpi.comnih.gov

A significant research direction would be the use of this compound as a surface modifying agent for metallic or metal oxide nanoparticles. For instance, it could be attached to gold or silver nanoparticles to create hybrid materials with tailored optical properties, such as enhanced surface plasmon resonance. nih.gov The p-nitroaniline group could also impart specific sensing capabilities to the functionalized nanoparticles, allowing for the detection of various analytes. The cyclohexyl group might influence the self-assembly of these functionalized nanoparticles on different substrates.

Furthermore, the integration of this compound into conductive polymer nanostructures, such as polyaniline (PANI) nanoparticles, could lead to novel functional materials. researchgate.net The synthesis of PANI nanoparticles through methods like micro-emulsion or interfacial polymerization could be adapted to include this compound, potentially altering the resulting nanoparticles' electronic properties, dispersibility, and biomedical applicability. researchgate.net

The creation of core-shell nanoparticles with a shell functionalized with this compound is another promising avenue. Such structures could encapsulate therapeutic agents, with the functionalized shell providing a means for targeted drug delivery. nih.gov

NanostructurePotential Function of this compoundPotential Application
Metallic Nanoparticles (e.g., Au, Ag)Surface functionalization, tuning plasmonic propertiesSensors, Catalysis
Metal Oxide Nanoparticles (e.g., Fe3O4)Surface coating for stability and biocompatibilityDrug delivery, MRI contrast agents
Conductive Polymer NanoparticlesDopant to modify electronic propertiesBiosensors, Actuators

Computational Design of Novel Derivatives with Enhanced or Tunable Research Attributes

Computational chemistry provides a powerful tool for the rational design of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis. nih.gov For this compound, computational studies can guide the synthesis of derivatives with enhanced NLO properties, tailored electronic characteristics, or improved solubility.

DFT and other quantum chemical methods can be used to systematically study the effects of various substituents on the geometry and electronic structure of the this compound backbone. researchgate.net For example, introducing stronger electron-donating or -withdrawing groups at different positions on the phenyl ring or the cyclohexyl moiety could significantly impact the molecule's hyperpolarizability. The nitro group is a strong electron-attracting group, and its presence is known to reduce the energy gap in NLO chromophores. nih.gov

Structure-property relationships can be established by calculating properties such as the dipole moment, polarizability, and frontier molecular orbital (HOMO-LUMO) energies for a series of designed derivatives. This would allow for the pre-screening of candidate molecules before their synthesis. For instance, a smaller HOMO-LUMO gap is often associated with a larger hyperpolarizability.

Computational modeling can also predict the absorption and emission spectra of new derivatives, which is crucial for their application in optoelectronic devices like OLEDs. By understanding how structural modifications affect the electronic transitions, it becomes possible to design molecules that emit light at specific wavelengths.

Property to EnhanceComputational ApproachExample of a Structural Modification
Nonlinear Optical ResponseDFT calculations of hyperpolarizabilityAdding strong donor/acceptor groups to the aromatic ring
Emission WavelengthTD-DFT calculations of excited statesExtending the π-conjugated system
SolubilityMolecular dynamics simulationsIntroducing long alkyl chains

Synergistic Approaches Combining this compound with Other Functional Moieties

The properties of this compound can be further enhanced by covalently linking it to other functional moieties. This synergistic approach can lead to multifunctional materials with novel applications.

For NLO applications, this compound could be incorporated into larger molecular architectures, such as dendrimers or polymers. This can lead to a macroscopic NLO response due to the cooperative effect of multiple chromophores. The combination with other types of chromophores could also lead to materials with broad spectral responses.

In the context of nanoscience, this compound could be co-functionalized onto nanoparticles with other molecules, such as fluorescent dyes or targeting ligands. This would create multifunctional nanoprobes for bioimaging and targeted therapy. For example, a nanoparticle carrying both this compound (for its potential therapeutic effect or as a sensor) and a fluorescent marker would allow for simultaneous treatment and tracking.

Combining this compound with moieties that exhibit thermally activated delayed fluorescence (TADF) could lead to new generations of highly efficient OLED emitters. In such systems, the this compound part could act as a charge-transporting or host material that facilitates efficient energy transfer to the TADF emitter.

Functional Moiety to CombinePotential Synergistic EffectPotential Application
Fluorescent DyesDual-modality imagingBioimaging
Targeting Ligands (e.g., antibodies, peptides)Specific cell or tissue targetingTargeted drug delivery
TADF EmittersEnhanced efficiency in OLEDsHigh-efficiency displays
PorphyrinsEnhanced nonlinear optical performanceOptical limiting

Application in Sustainable Chemistry Research and Bioremediation Studies (Mechanistic aspects of degradation)

Nitroaromatic compounds are a significant class of environmental pollutants, often originating from industrial processes such as the manufacturing of dyes, pesticides, and explosives. nih.gov The study of the biodegradation of these compounds is a crucial aspect of sustainable chemistry and environmental remediation. nih.gov

Future research could investigate the biodegradability of this compound. Microorganisms have evolved diverse pathways to break down nitroaromatic compounds, often using them as a source of carbon, nitrogen, and energy. nih.gov The degradation of p-nitroaniline, a closely related compound, has been studied, and a novel catabolic pathway involving monooxygenase-catalyzed reactions has been identified in Rhodococcus sp. nih.gov

The degradation of this compound could proceed through several potential mechanistic pathways. Anaerobic bacteria often reduce the nitro group to an amino group via nitroso and hydroxylamino intermediates. nih.gov Aerobic degradation can involve the removal of the nitro group through the action of monooxygenase or dioxygenase enzymes, or the reduction of the nitro group to a hydroxylamine (B1172632) followed by an enzyme-catalyzed rearrangement. nih.gov The presence of the cyclohexylmethyl group might influence the rate and pathway of degradation.

Understanding the mechanistic aspects of this compound's degradation would be valuable for developing bioremediation strategies for contaminated sites. This research could involve isolating and characterizing microbial strains capable of degrading this compound and identifying the key enzymes and metabolic pathways involved.

Degradation PathwayKey IntermediatesRelevant Microorganisms (Examples)
Anaerobic ReductionN-Cyclohexylmethyl-p-nitrosoaniline, N-Cyclohexylmethyl-p-hydroxylaminoanilineDesulfovibrio spp., Clostridium spp.
Aerobic Monooxygenase AttackN-Cyclohexylmethyl-4-aminophenolRhodococcus sp.
Aerobic Dioxygenase AttackCatechol derivativesPseudomonas spp.

Q & A

Q. What are the key physicochemical properties of N-Cyclohexylmethyl-p-nitroaniline that influence its nonlinear optical (NLO) behavior?

Q. How can researchers design experiments to measure the second-order nonlinear optical susceptibility (χ⁽²⁾) of this compound?

Methodological Answer: Use dc-induced second-harmonic generation (SHG) with a tunable laser (0.2–2 μm) to probe frequency-dependent χ⁽²⁾. Critical steps include:

  • Sample preparation : Dissolve the compound in solvents with varying polarity (e.g., benzene, chloroform) to assess solvent-molecule interactions .
  • Calibration : Reference standards (e.g., quartz) ensure signal normalization.
  • Data correction : Account for local field effects using Lorentz correction factors to reconcile experimental and theoretical results .

Advanced Research Questions

Q. How do electron correlation effects impact the hyperpolarizability calculations of this compound?

Q. What methodologies resolve discrepancies between experimental and theoretical polarizability values in nitroaniline derivatives?

Methodological Answer: Discrepancies arise from incomplete treatment of charge-transfer contributions and solvent effects . Mitigation strategies:

  • Distributed polarizability analysis : Partition contributions from amino, nitro, and cyclohexylmethyl groups to isolate charge-transfer effects .
  • Solvent continuum models : Incorporate Onsager or PCM models to simulate solvent screening.
  • Experimental validation : Compare SHG data with scaled computational results (e.g., MP2 + TDHF) .

Q. How do functional group substitutions (e.g., cyclohexylmethyl) alter the charge-transfer dynamics in p-nitroaniline derivatives?

Methodological Answer: Substituents modulate ICT via steric and electronic effects:

  • Cyclohexylmethyl : Enhances steric hindrance, reducing conformational flexibility but stabilizing the charge-separated state.
  • Nitro group : Electron-withdrawing nature strengthens acceptor strength. Experimental Approach :
  • Compare UV-Vis spectra of substituted vs. unsubstituted derivatives to quantify red/blue shifts.
  • Use atom-in-molecule (AIM) analysis to map electron density redistribution .

Methodological Frameworks

Q. What statistical and reporting standards are critical for reproducibility in this compound research?

Methodological Answer: Follow NIH preclinical guidelines for experimental rigor:

  • Full disclosure : Report solvent purity, laser pulse duration, and temperature in SHG experiments .
  • Data repositories : Archive raw spectra and computational input files in public databases (e.g., NIST Chemistry WebBook) .
  • FINER criteria : Ensure research questions are Feasible, Novel, Ethical, and Relevant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.